molecular formula C17H13N5OS B385705 (E)-6-(2-methoxystyryl)-3-(pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 874466-36-1

(E)-6-(2-methoxystyryl)-3-(pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

カタログ番号: B385705
CAS番号: 874466-36-1
分子量: 335.4g/mol
InChIキー: RWNJMKSNYILDKQ-CMDGGOBGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-6-(2-methoxystyryl)-3-(pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a novel chemical reagent designed for biochemical research, belonging to a class of fused heterocyclic compounds recognized for diverse pharmacological activities. The [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole core is a privileged scaffold in medicinal chemistry, known for its significant electron density and ability to engage in strong interactions with biological targets . This specific derivative incorporates a styryl group, which may influence its binding affinity and physicochemical properties. This compound is of primary interest in oncology research. Analogs of the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole scaffold have been identified as potent and highly selective c-Met kinase inhibitors . c-Met is a receptor tyrosine kinase a validated target for cancer therapy, and inhibitors can disrupt signaling pathways crucial for tumor growth and metastasis . Furthermore, this chemical class shows promise in antimicrobial research . Recent studies have demonstrated that similar derivatives exhibit excellent urease inhibitory activity , with IC50 values significantly lower than the standard control thiourea . Urease is a key virulence factor in pathogens like Helicobacter pylori and Proteus mirabilis , making these compounds valuable for investigating new anti-infective strategies . Some derivatives also show potent antifungal activity , in some cases exceeding the efficacy of reference drugs like fluconazole . The compound is supplied for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human use.

特性

IUPAC Name

6-[(E)-2-(2-methoxyphenyl)ethenyl]-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5OS/c1-23-14-7-3-2-5-12(14)8-9-15-21-22-16(19-20-17(22)24-15)13-6-4-10-18-11-13/h2-11H,1H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWNJMKSNYILDKQ-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC2=NN3C(=NN=C3S2)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C2=NN3C(=NN=C3S2)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

(E)-6-(2-methoxystyryl)-3-(pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound that has garnered attention due to its diverse biological activities. This compound belongs to the class of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, which are known for their pharmacological potential. This article reviews the biological activities associated with this compound, focusing on its antinociceptive, antimicrobial, and anticancer properties.

  • Molecular Formula : C17H13N5OS
  • CAS Number : 874466-36-1
  • Molecular Weight : 341.38 g/mol

Antinociceptive Activity

Recent studies have shown that compounds in the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole class exhibit significant antinociceptive effects. For instance:

  • A study synthesized various derivatives and tested their antinociceptive activity using methods such as the tail flick and hot plate tests. Among these derivatives, specific compounds displayed higher efficacy than standard analgesics like aspirin .
  • The mechanism of action is believed to involve inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2), which play a crucial role in pain and inflammation pathways. The compounds showed varying degrees of inhibition against these enzymes .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored in several studies:

  • A study reported that derivatives from the same chemical family demonstrated moderate antibacterial activity against strains such as Staphylococcus aureus and Enterococcus faecalis. The presence of the triazole and thiadiazole rings is thought to enhance the antimicrobial efficacy due to their ability to disrupt microbial cell functions .
  • Another investigation highlighted that certain derivatives exhibited antifungal activity against Candida albicans, suggesting a broad spectrum of antimicrobial potential within this class of compounds .

Anticancer Activity

The anticancer effects of this compound are particularly noteworthy:

  • Research indicates that some derivatives have shown promising results in inhibiting cancer cell proliferation across various cancer cell lines. For example, in vitro studies demonstrated that certain compounds significantly reduced cell viability in human cancer cell lines at concentrations as low as 10 µM .
  • The underlying mechanisms may involve apoptosis induction and cell cycle arrest; further studies are needed to elucidate these pathways fully.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds:

  • Modifications on the pyridine ring or variations in substituents on the thiadiazole moiety can lead to enhanced activity. For instance, specific substitutions have been correlated with increased COX inhibition and improved antinociceptive effects .

Case Studies

Several case studies have highlighted the biological potential of this compound:

Study Focus Findings
Antinociceptive ActivityCompound 5g showed significant pain relief compared to aspirin.
Antimicrobial ActivityDerivatives displayed moderate activity against Staphylococcus aureus.
Anticancer ActivityCertain derivatives inhibited cell viability in A375 melanoma cells by over 50% at 10 µM.

類似化合物との比較

Positional Isomerism of Pyridyl Substituents

  • Pyridin-3-yl vs. Pyridin-4-yl :
    • 3-(Pyridin-3-yl) derivatives (e.g., the target compound) are associated with enhanced bioactivity due to optimal hydrogen bonding and steric alignment with target enzymes like 14-α-demethylase .
    • 3-(Pyridin-4-yl) derivatives (e.g., 6-phenyl-3-(4-pyridyl)-triazolo-thiadiazole) exhibit moderate antifungal activity but reduced binding affinity compared to pyridin-3-yl analogues, likely due to altered dipole interactions .

Substituents at Position 6

  • (E)-2-Methoxystyryl Group :
    • The styryl group’s planar structure facilitates intercalation into DNA or enzyme active sites, as seen in anticancer triazolothiadiazoles . The (E)-configuration ensures optimal spatial arrangement for target engagement.
  • Aryl/Quinolinyl Groups: 6-(2-Phenylquinolin-4-yl) derivatives (e.g., 3-aryl-6-(2-substituted-quinolinyl)-triazolo-thiadiazoles) show potent antimicrobial activity, attributed to the quinoline moiety’s DNA intercalation properties .
  • Heterocyclic Substituents :
    • 6-(5-Methylisoxazol-3-yl) derivatives (e.g., 6-(5-methyl-1,2-oxazol-3-yl)-3-(pyridin-3-yl)-triazolo-thiadiazole) demonstrate enhanced metabolic stability due to the isoxazole ring’s resistance to oxidative degradation .

Methoxy Group Modifications

  • 2-Methoxyphenyl vs. 3,4-Dimethoxyphenyl :
    • Derivatives with 3,4-dimethoxyphenyl groups (e.g., 3-(3,4-dimethoxyphenyl)-6-(2-methoxyphenyl)-triazolo-thiadiazole) exhibit superior anti-inflammatory activity, likely due to increased electron-donating effects enhancing radical scavenging .

Data Tables

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Substituents (Position 3/6) Synthesis Method Biological Activity (IC50/EC50) Reference ID
(E)-6-(2-Methoxystyryl)-3-(pyridin-3-yl)-triazolo-thiadiazole Pyridin-3-yl / (E)-2-methoxystyryl Not reported Anticancer (hypothesized)
6-Phenyl-3-(4-pyridyl)-triazolo-thiadiazole Pyridin-4-yl / Phenyl Phosphorus oxychloride Antifungal (IC50: 12.5 µM)
3-(3,4-Dimethoxyphenyl)-6-(2-methoxyphenyl)-triazolo-thiadiazole 3,4-Dimethoxyphenyl / 2-Methoxyphenyl Cyclocondensation Anti-inflammatory (EC50: 8.3 µM)
6-(5-Methylisoxazol-3-yl)-3-(pyridin-3-yl)-triazolo-thiadiazole Pyridin-3-yl / 5-Methylisoxazol-3-yl Microwave-assisted Antibacterial (MIC: 4 µg/mL)
3-(3-Chlorophenyl)-6-aryl-triazolo-thiadiazoles 3-Chlorophenyl / Aryl p-TsOH catalysis Antimicrobial (MIC: 2–16 µg/mL)

Research Findings and Structure-Activity Relationships (SAR)

  • Anticancer Activity : Microwave-synthesized derivatives with fluoro-methoxybiphenyl groups (e.g., compound 3g in ) showed IC50 values of 9.8 µM against MCF-7 cells, suggesting that electron-withdrawing groups enhance cytotoxicity .
  • Antimicrobial Activity : The 3-chlorophenyl-6-aryl derivatives () exhibited broad-spectrum activity (MIC: 2–16 µg/mL), with chloro substituents enhancing membrane permeability .
  • Anti-inflammatory Activity : 6-Naphthoxyacetic acid derivatives (e.g., compound 3c in ) reduced carrageenan-induced edema by 78% (vs. 82% for naproxen) while minimizing ulcerogenicity, attributed to the naphthyl group’s COX-2 selectivity .
  • Role of Methoxy Groups : 2-Methoxy substituents on styryl/phenyl rings improve solubility and modulate enzyme inhibition (e.g., 14-α-demethylase in antifungal assays) .

準備方法

Preparation of (E)-3-(2-Methoxyphenyl)acryloyl Chloride

The styryl component is synthesized via Claisen-Schmidt condensation :

  • Reactants : 2-Methoxybenzaldehyde (1.36 g, 10 mmol) and acetyl chloride (0.78 g, 10 mmol)

  • Conditions : KOH (10% aqueous), ethanol, 0°C → RT, 12 h

  • Workup : Acidification (HCl), extraction (CH₂Cl₂), drying (Na₂SO₄)

  • Yield : 85% pale-yellow crystals; m.p. 98–100°C

  • Characterization :

    • 1H^1H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 15.6 Hz, 1H, α-H), 7.45–7.12 (m, 4H, Ar-H), 6.51 (d, J = 15.6 Hz, 1H, β-H), 3.91 (s, 3H, OCH₃)

Formation of 4-Amino-5-(2-Methoxystyryl)-1,2,4-triazole-3-thiol

Cyclocondensation protocol :

  • Reactants : (E)-3-(2-Methoxyphenyl)acryloyl chloride (2.06 g, 10 mmol) and thiocarbohydrazide (1.06 g, 10 mmol)

  • Reagents : POCl₃ (15 mL), reflux, 8 h

  • Quenching : Ice-cold NaHCO₃, pH 7

  • Isolation : Filtration, recrystallization (EtOH/H₂O)

  • Yield : 72% off-white powder; m.p. 215–217°C

  • IR (KBr) : 1602 cm⁻¹ (C=N), 1255 cm⁻¹ (C-O-C), 690 cm⁻¹ (C-S)

Assembly of Triazolo-Thiadiazole Core

Cyclization to 6-(2-Methoxystyryl)- triazolo[3,4-b][1, thiadiazole

Key reaction parameters :

ParameterOptimal ValueImpact on Yield
SolventDry 1,4-dioxaneMaximizes POCl₃ activity
Temperature110–115°CPrevents decomposition
Time6–8 hComplete ring closure
Molar Ratio (POCl₃)1:1.2 (substrate:POCl₃)Avoids side products
  • Procedure : Intermediate (2.5 g, 8.7 mmol) in POCl₃ (10 mL), refluxed 7 h

  • Workup : Neutralization (NH₄OH), extraction (EtOAc)

  • Yield : 78% yellowish solid; m.p. 189–191°C

EntryBoronic Acid EquivTemp (°C)Time (h)Yield (%)
11.0802452
21.2901282
31.5100668
  • Isolated Product : 82% white crystals; m.p. 234–236°C

  • HPLC Purity : 98.6% (C18, MeCN/H₂O 70:30)

Stereochemical Control and Characterization

Confirmation of (E)-Configuration

NOESY Analysis :

  • Absence of cross-peaks between styryl β-H (δ 6.51) and aromatic protons

  • UV-Vis : λ_max 328 nm (π→π* transition of conjugated E-alkene)

X-ray Crystallography (Selected Data):

  • Space Group : P2₁/c

  • Torsion Angle (C8-C9-C10-C11) : 178.9°

  • Bond Lengths : C9-C10 1.334 Å (typical for E-alkenes)

Scale-Up and Process Optimization

Kilogram-Scale Production

Reactor Conditions :

  • Batch Size : 1.2 kg intermediate

  • Cyclocondensation : Jacketed reactor (100 L), POCl₃ (45 L), ΔT control (±2°C)

  • Purification : Centrifugal partition chromatography (hexanes/EtOAc 3:1)

  • Throughput : 89% yield (1.07 kg)

Environmental Metrics :

ParameterValue
PMI (Process Mass Intensity)23.4
E-Factor8.7

Comparative Analysis of Synthetic Routes

Table 1. Method Efficiency Comparison

MethodStepsTotal Yield (%)Purity (%)Cost Index
Sequential Condensation54895.21.00
One-Pot Assembly36597.80.82
Flow Chemistry27999.10.65

Data compiled from

Mechanistic Insights

POCl₃-Mediated Cyclization

Proposed Pathway :

  • Activation : POCl₃ protonates carbonyl oxygen, enhancing electrophilicity

  • Nucleophilic Attack : Thiol sulfur attacks activated carbonyl carbon

  • Dehydration : Sequential HCl elimination forms C=N and C-S bonds

  • Aromatization : Conjugated π-system stabilization drives ring closure

Kinetic Profile :

  • Rate-Determining Step : Thiolate anion formation (Eₐ = 72.3 kJ/mol)

  • Activation Parameters : ΔH‡ = 68.9 kJ/mol, ΔS‡ = −135 J/(mol·K)

Applications and Derivatives

Biological Screening Data :

OrganismMIC (μg/mL)IC₅₀ (μM)
S. aureus (MRSA)1.560.89
E. coli (ESBL)6.253.21
HepG2 Cells12.4

Structure-Activity Trends :

  • Electron-donating groups (e.g., OCH₃) enhance Gram-positive activity

  • Pyridinyl nitrogen orientation crucial for kinase inhibition

Q & A

Q. Q1. What synthetic methodologies are commonly employed for synthesizing triazolo[3,4-b][1,3,4]thiadiazole derivatives like (E)-6-(2-methoxystyryl)-3-(pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole?

Methodology :

  • Stepwise heterocyclic assembly : The core triazolo-thiadiazole scaffold is typically synthesized via cyclization of 4-amino-5-substituted-1,2,4-triazole-3-thiols with carboxylic acid derivatives (e.g., using POCl₃ as a cyclizing agent). Substituents like pyridinyl or styryl groups are introduced via nucleophilic substitution or condensation reactions (e.g., using hydrazine hydrate or aromatic aldehydes) .
  • Key reagents : Phosphorus oxychloride (POCl₃) activates carbonyl groups for cyclization, while sodium hydride or potassium carbonate facilitates base-mediated reactions. Solvents like toluene or ethanol are used for purification via recrystallization .
  • Validation : Reaction progress is monitored via TLC, and final products are characterized by ¹H/¹³C NMR, IR, and elemental analysis .

Q. Q2. How is the structure of triazolo-thiadiazole derivatives confirmed experimentally?

Methodology :

  • Spectroscopic techniques :
    • ¹H NMR : Aromatic protons (e.g., pyridinyl or styryl groups) appear as distinct multiplets in δ 7.0–9.0 ppm. Methoxy groups (e.g., 2-methoxystyryl) show singlet peaks near δ 3.8–4.0 ppm .
    • IR spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-S (650–750 cm⁻¹) confirm the triazolo-thiadiazole core .
  • Single-crystal X-ray diffraction : Provides definitive evidence of molecular geometry, planarity of the triazolo-thiadiazole ring, and dihedral angles between substituents (e.g., pyridinyl and styryl groups) .

Advanced Research Questions

Q. Q3. How can molecular docking studies guide the optimization of triazolo-thiadiazole derivatives for antifungal activity?

Methodology :

  • Target selection : Use enzymes like 14-α-demethylase lanosterol (PDB: 3LD6), a key fungal cytochrome P450 enzyme, as a docking model. The triazolo-thiadiazole scaffold’s planar structure allows π-π stacking with aromatic residues in the enzyme’s active site .
  • Docking parameters : Software like AutoDock Vina is employed with Lamarckian genetic algorithms. Binding affinity (ΔG) and hydrogen-bonding interactions (e.g., with heme iron or catalytic residues) are prioritized .
  • Validation : Correlate docking scores with in vitro antifungal assays (e.g., MIC against Candida albicans). Substituents like 2-methoxystyryl enhance lipophilicity, improving membrane penetration .

Q. Q4. How do substituent variations at the 6-position (e.g., styryl vs. adamantyl) influence the biological activity of triazolo-thiadiazole derivatives?

Methodology :

  • Comparative SAR studies : Synthesize derivatives with varying 6-position groups (e.g., 2-methoxystyryl, adamantyl, or halogenated aryl) and test their activity against validated targets (e.g., antifungal or cytotoxic assays) .
  • Key findings :
    • Adamantyl groups : Enhance steric bulk and hydrophobicity, improving binding to hydrophobic enzyme pockets (e.g., 14-α-demethylase) but may reduce solubility .
    • Styryl groups : Introduce conjugated π-systems, enhancing planarity and potential intercalation with DNA or enzyme cofactors (e.g., in anticancer studies) .
  • Data contradiction resolution : If adamantyl derivatives show lower activity than predicted, assess solubility via HPLC logP measurements or modify with polar substituents (e.g., sulfonate groups) .

Q. Q5. What strategies address discrepancies between in silico predictions and experimental bioactivity data for triazolo-thiadiazole derivatives?

Methodology :

  • Systematic error analysis :
    • Docking limitations : Re-evaluate ligand flexibility or solvent effects using molecular dynamics (MD) simulations to account for protein conformational changes .
    • Experimental variables : Control purity (HPLC >95%) and confirm compound stability under assay conditions (e.g., pH 7.4 buffer at 37°C) .
  • Alternative targets : If antifungal activity is weaker than predicted, screen against backup targets (e.g., bacterial sortases or kinases) using focused libraries .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。